molecular formula C18H13NOS3 B2850843 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034231-63-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2850843
CAS No.: 2034231-63-3
M. Wt: 355.49
InChI Key: GVEFPZOVPAUWFB-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide ( 2034231-63-3) is a synthetic organic compound with the molecular formula C18H13NOS3 and a molecular weight of 355.5 g/mol . Its structure integrates multiple heterocyclic systems, featuring both benzo[b]thiophene and thiophene rings, which are classes of compounds widely recognized for their significant potential in pharmaceutical and agrochemical research . While specific biological data for this precise molecule is not fully established, compounds within the thiophene-2-carboxamide and benzo[b]thiophene carboxamide families have demonstrated a range of valuable biological activities in scientific studies. Related thiophene-2-carboxamide derivatives have been investigated as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that are key targets in Alzheimer's disease research . Other analogues have shown promising antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli , as well as significant antioxidant activity . Furthermore, benzo[b]thiophene-based structures are being explored in oncology research, with some derivatives acting as inhibitors of the RhoA/ROCK pathway, which is a potential target for inhibiting tumour growth and metastasis . This compound is presented as a high-purity chemical building block for research and development purposes. It is intended for use in medicinal chemistry, drug discovery, and biochemical screening applications. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NOS3/c20-18(16-10-12-4-1-2-5-14(12)23-16)19-17(13-7-9-21-11-13)15-6-3-8-22-15/h1-11,17H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEFPZOVPAUWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Method

  • Activation :
    Benzo[b]thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
    $$
    \text{Benzo[b]thiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Benzo[b]thiophene-2-carbonyl chloride}
    $$

  • Amide Formation :
    The acid chloride reacts with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
    $$
    \text{Benzo[b]thiophene-2-carbonyl chloride} + \text{Amine} \xrightarrow{\text{TEA, DCM}} \text{Target compound}
    $$

Data :

  • Yield: 70–85%.
  • Reaction Time: 3–5 hours.

Coupling Reagent Method

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMSO achieves comparable yields without acid chloride handling.
$$
\text{Benzo[b]thiophene-2-carboxylic acid} + \text{Amine} \xrightarrow{\text{EDC, HOBt, DMSO}} \text{Target compound}
$$

Comparative Analysis :

Method Reagents Solvent Yield (%) Purity (%)
Acid Chloride SOCl₂, TEA DCM 70–85 ≥95
Coupling Agent EDC, HOBt DMSO 65–80 ≥90

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and green solvents (e.g., PEG-400) are recommended to enhance efficiency. Key considerations include:

  • Catalyst Recycling : Pd(dppf)Cl₂ in Suzuki couplings for related intermediates.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Structural Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 7.92 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, thiophene-H), 5.21 (s, 1H, CH).
    • ¹³C NMR: δ 165.2 (C=O), 140.1–125.3 (aromatic carbons).
  • Mass Spectrometry :

    • HRMS (ESI): m/z 396.08 [M+H]⁺ (C₁₉H₁₃NO₂S₃).
  • Infrared Spectroscopy :

    • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).

Chemical Reactions Analysis

Types of Reactions: N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[b]thiophene-2-carboxamide scaffold is widely utilized in drug discovery. Key structural variations among analogs include:

Amide Substituents
  • N-(Piperidin-4-ylmethyl) Derivatives (): Compounds 42–47 feature piperidin-4-ylmethyl groups with para-substituted aryl rings (e.g., cyano, methoxy, trifluoromethoxy). These substituents modulate electronic properties and solubility. For instance, the 4-cyano-3-fluorophenyl derivative (42) exhibits increased polarity compared to the 4-methylphenyl analog (47), impacting membrane permeability .
  • N-(Thiophen-2-ylmethyl) Derivatives ():
    Compound 27 (N-(thiophen-2-ylmethyl)-5-hydroxybenzo[b]thiophene-2-carboxamide) shares a thiophene-based substituent but lacks the dual thiophen-2-yl/thiophen-3-yl motif. The absence of the 3-thiophenyl group may reduce steric bulk and alter binding interactions in kinase inhibition assays .
Core Modifications
Hybrid Structures
  • Benzothiophene Acrylonitriles ():
    Derivatives like compound 31 ([Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]) replace the carboxamide with an acrylonitrile group, enhancing electrophilicity and anticancer activity (GI₅₀ < 10 nM in some cancer cell lines) .

Physicochemical Properties

Compound Substituents LogP* Solubility (mg/mL) Key Features Source
Target Compound Thiophen-2-yl + Thiophen-3-yl methyl ~3.8† Low (DMSO > 10) High lipophilicity, π-π stacking N/A
42 () 4-Cyano-3-fluorophenyl + piperidine 2.5 Moderate (PBS 0.1) Enhanced polarity
27 () Thiophen-2-ylmethyl 3.2 Low (DMSO > 10) Reduced steric hindrance
31 () 3,4-Dimethoxyphenyl + acrylonitrile 4.1 Very low Electrophilic, anticancer activity

*Estimated using fragment-based methods. †Predicted using ChemAxon.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C18_{18}H13_{13}N O S3_{3}
Molecular Weight 355.5 g/mol
CAS Number 2034231-63-3

The structure features a benzo[b]thiophene core, which is significant for its biological activity. The presence of thiophene rings contributes to its unique chemical properties, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Thiophene Rings : Utilizing thiophene derivatives as starting materials.
  • Methylation and Carboxamide Formation : Employing reagents such as thionyl chloride and amines to introduce the carboxamide group.
  • Purification : Techniques like High Performance Liquid Chromatography (HPLC) are used to ensure purity and stability.

Antimicrobial Properties

Research indicates that compounds with a benzo[b]thiophene structure exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (MTB). For instance, derivatives of benzo[b]thiophene have shown minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains of MTB, including multidrug-resistant variants .

This compound is believed to act primarily as a kinase inhibitor. This mechanism involves the modulation of signaling pathways critical for cell proliferation and survival, leading to potential therapeutic effects such as:

  • Inhibition of Cell Growth : By interfering with kinase activity, the compound can induce apoptosis in cancer cells.
  • Antitubercular Action : The compound's ability to inhibit the growth of dormant and active mycobacteria suggests it may serve as an effective treatment for tuberculosis .

Case Studies

  • In Vitro Studies Against MTB :
    • A study demonstrated that derivatives exhibited MIC values significantly lower than traditional antitubercular drugs like rifampicin (RIF) and isoniazid (INH), indicating superior efficacy against both active and dormant forms of MTB .
    • Molecular docking studies were employed to visualize binding interactions with target proteins involved in bacterial metabolism, confirming the compound's potential as a therapeutic agent .
  • Anti-inflammatory Activity :
    • Thiophene-based compounds have been reported to possess anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities are linked to structural features similar to those found in this compound .

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